molecular formula C21H27N5O B14946568 N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide

N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide

Cat. No.: B14946568
M. Wt: 365.5 g/mol
InChI Key: CFTOHVZEURAPCN-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide is a complex organic compound that features a quinoline moiety, a piperazine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide typically involves the condensation of cyclohexanone with 2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide
  • N’-cyclohexylidene-2-(4-ethoxyanilino)acetohydrazide
  • N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide

Uniqueness

N’-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide stands out due to its unique combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(4-quinolin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C21H27N5O/c27-21(24-23-18-7-2-1-3-8-18)16-25-12-14-26(15-13-25)20-11-10-17-6-4-5-9-19(17)22-20/h4-6,9-11H,1-3,7-8,12-16H2,(H,24,27)

InChI Key

CFTOHVZEURAPCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)CC1

Origin of Product

United States

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